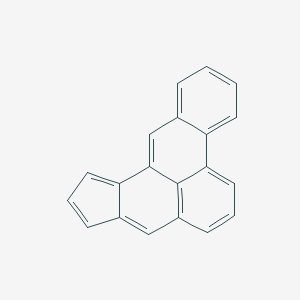
Benzo(de)cyclopent(a)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(de)cyclopent(a)anthracene (B(a)P) is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment due to industrial and vehicular emissions, as well as incomplete combustion of organic matter. It is a potent carcinogen and mutagen, and exposure to B(a)P has been linked to various health problems, including lung cancer, skin cancer, and cardiovascular disease.
Mécanisme D'action
B(a)P is metabolized in the body to form reactive intermediates, such as epoxides and diol epoxides, which can bind to DNA and form adducts. These adducts can cause mutations and lead to the development of cancer. B(a)P can also induce oxidative stress and inflammation, which can contribute to the development of cardiovascular disease.
Effets Biochimiques Et Physiologiques
B(a)P exposure has been shown to cause DNA damage, oxidative stress, and inflammation. It has also been linked to the development of lung cancer, skin cancer, and cardiovascular disease. B(a)P exposure has been shown to affect gene expression and alter cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
B(a)P is a well-characterized compound that has been extensively studied in scientific research. It can be used as a model compound to investigate the mechanisms of carcinogenesis and mutagenesis. However, B(a)P is a potent carcinogen and mutagen, which can pose a risk to researchers working with the compound. Careful handling and disposal of B(a)P are necessary to minimize exposure and ensure safety.
Orientations Futures
Future research on B(a)P should focus on developing strategies to reduce exposure to the compound in the environment. This can include developing alternative energy sources and reducing emissions from industrial and vehicular sources. In addition, research should focus on developing biomarkers for B(a)P exposure and identifying susceptible populations. Further studies are needed to investigate the mechanisms of B(a)P-induced carcinogenesis and mutagenesis and to develop effective prevention and treatment strategies.
Méthodes De Synthèse
B(a)P can be synthesized through the combustion of organic matter, such as coal, oil, and wood. It can also be synthesized through the incomplete combustion of tobacco and other plant materials. B(a)P can be extracted from environmental samples, such as soil and air, using various methods, including solid-phase extraction and liquid-liquid extraction.
Applications De Recherche Scientifique
B(a)P has been extensively studied in scientific research due to its carcinogenic and mutagenic properties. It has been used as a model compound to investigate the mechanisms of carcinogenesis and mutagenesis. B(a)P has also been used to study the effects of environmental pollutants on human health. In addition, B(a)P has been used as a biomarker for exposure to environmental pollutants.
Propriétés
Numéro CAS |
198-46-9 |
|---|---|
Nom du produit |
Benzo(de)cyclopent(a)anthracene |
Formule moléculaire |
C20H12 |
Poids moléculaire |
252.3 g/mol |
Nom IUPAC |
pentacyclo[10.7.1.02,6.08,20.013,18]icosa-1(19),2,4,6,8(20),9,11,13,15,17-decaene |
InChI |
InChI=1S/C20H12/c1-2-8-16-14(5-1)12-19-17-9-3-6-13(17)11-15-7-4-10-18(16)20(15)19/h1-12H |
Clé InChI |
FZPMEKAWJMWZAT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C4=CC=CC4=CC5=C3C2=CC=C5 |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C4=CC=CC4=CC5=C3C2=CC=C5 |
Autres numéros CAS |
198-46-9 |
Synonymes |
Benzo[de]cyclopent[a]anthracene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



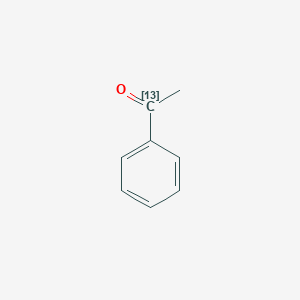
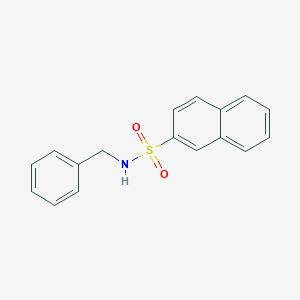
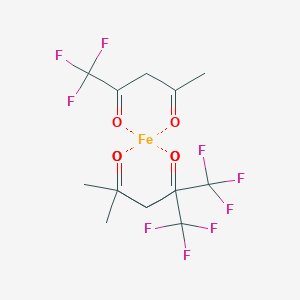
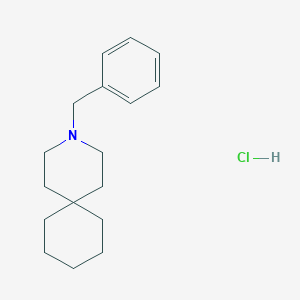
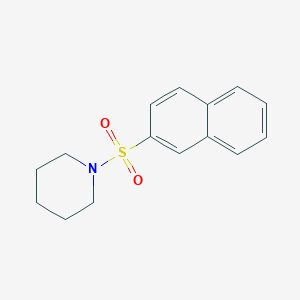
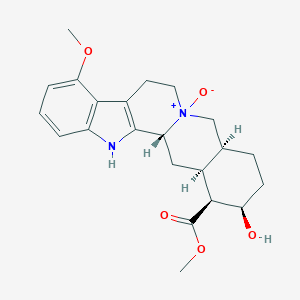
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B86618.png)
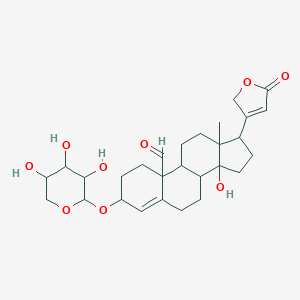
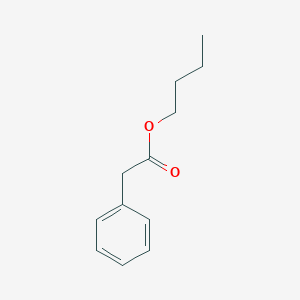
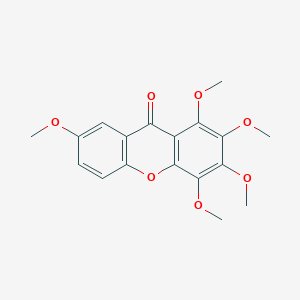
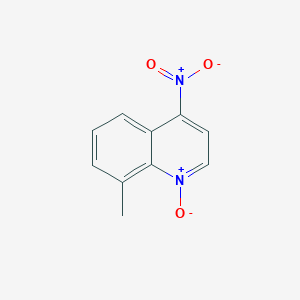
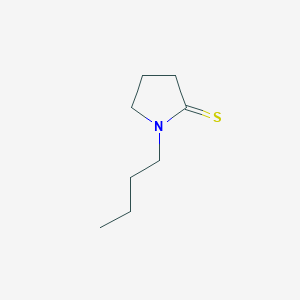
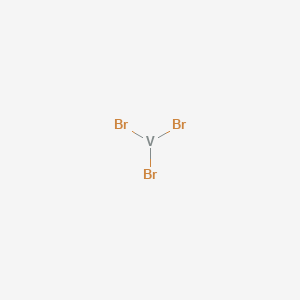
![2-Ethyl-3,4-dihydrobenzofuro[3',4':5,6,7]cyclohepta[1,2-b]quinoline](/img/structure/B86627.png)